[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol
Description
BenchChem offers high-quality [4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O2/c20-17-11-15(19(21,22)23)12-24-18(17)26-7-5-25(6-8-26)9-10-28-16-3-1-14(13-27)2-4-16/h1-4,11-12,27H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPYHNQRYNWXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to be used in the agrochemical and pharmaceutical industries. They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to their interaction with various targets, influenced by the unique properties of the fluorine atom and the pyridine moiety.
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol , with the molecular formula , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- CAS Number : 338792-94-2
- Molecular Weight : 488.26 g/mol
- Structure : The compound features a piperazine ring and a chlorinated pyridine moiety, which are common structural elements in many biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptor tyrosine kinases (RTKs). The presence of the pyridine and piperazine functionalities suggests potential inhibitory effects on kinase pathways, which are crucial in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.
- Receptor Binding : It is hypothesized that the compound binds to the ATP-binding site of kinases, similar to other known inhibitors, leading to downstream effects on cellular signaling.
Biological Activity Overview
The following table summarizes the reported biological activities of the compound:
Case Study 1: Kinase Inhibition in Cancer Models
A study demonstrated that derivatives of this compound exhibited potent inhibition of EGFR, particularly against mutant forms associated with non-small cell lung cancer (NSCLC). The findings indicated that compounds similar to 4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol could be effective in treating cancers driven by aberrant EGFR signaling. The IC50 values were reported in the low nanomolar range for the mutant form, suggesting high specificity and potency .
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability, suggesting a potential therapeutic role in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Antidepressant Properties
Research indicates that piperazine derivatives, including those similar to 4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol, exhibit pharmacological activities that are beneficial in treating psychiatric disorders. The piperazine moiety is known for its role in enhancing the efficacy of drugs targeting serotonin receptors, which are crucial in managing conditions such as schizophrenia and depression .
Mechanism of Action
Studies have shown that compounds containing piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is essential for developing new treatments for mood disorders and schizophrenia, as it can lead to improved therapeutic profiles with fewer side effects compared to traditional antipsychotics .
Drug Development
Structure-Activity Relationship Studies
The unique structural features of 4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol allow for extensive structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure influence biological activity, thereby guiding the design of more effective and selective drugs .
Case Studies in Drug Formulation
Several case studies highlight the successful incorporation of similar compounds into drug formulations. For instance, a study involving the optimization of piperazine-containing drugs demonstrated significant improvements in solubility and bioavailability, essential factors for effective drug delivery . These findings underscore the importance of this compound in ongoing drug development efforts.
Chemical Research
Synthesis and Characterization
The synthesis of 4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol involves complex organic reactions that are crucial for advancing chemical methodologies. Researchers have explored various synthetic routes that enhance yield and purity, contributing to the field of organic synthesis .
Applications in Material Science
Beyond medicinal applications, derivatives of this compound may find utility in material science, particularly in developing functional materials with specific electronic or optical properties. The incorporation of heteroatoms like chlorine and trifluoromethyl groups can modify the electronic characteristics of materials, making them suitable for applications in sensors or electronic devices .
Toxicological Studies
Safety Assessments
Toxicological evaluations are critical for understanding the safety profile of compounds like 4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol. Research has focused on assessing the compound's potential toxicity through various assays that measure cytotoxicity and biochemical interactions within biological systems . These assessments are vital for regulatory compliance and ensuring safe use in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
